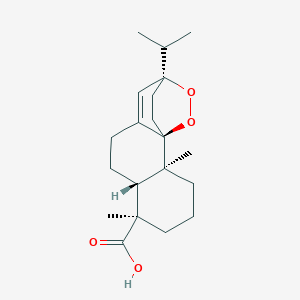
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, commonly known as EDA, is a naturally occurring abietane diterpenoid found in various conifer species. It has recently gained significant attention in scientific research due to its potential therapeutic applications. EDA has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of EDA is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. EDA has also been found to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways. In terms of anti-inflammatory effects, EDA has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. EDA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, EDA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are responsible for the inflammatory response.
实验室实验的优点和局限性
One advantage of using EDA in lab experiments is its natural origin, making it a potentially safer alternative to synthetic drugs. EDA has also been found to possess low toxicity, making it a promising candidate for drug development. However, the complex synthesis process and limited availability of EDA may pose a limitation for lab experiments.
未来方向
There are several future directions for research on EDA. One potential direction is the development of EDA-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of EDA and its potential side effects. Additionally, research on the synthesis of EDA and its derivatives may lead to the development of more efficient and cost-effective methods.
合成方法
EDA can be synthesized from the natural precursor, 9alpha,13alpha-dihydroxyabiet-8(14)-en-18-oic acid, through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts, making it a complex and challenging process.
科学研究应用
EDA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in breast cancer and leukemia cells. EDA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EDA has been shown to exhibit anti-bacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B1179504.png)
![3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B1179521.png)